2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
1360145-97-6
VCID:
VC21175054
InChI:
InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2/t10-,11-/m1/s1
SMILES:
C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C13H13NO3
Molecular Weight:
231.25 g/mol
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione
CAS No.: 1360145-97-6
Cat. No.: VC21175054
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360145-97-6 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 2-[(1R,2R)-2-hydroxycyclopentyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2/t10-,11-/m1/s1 |
| Standard InChI Key | ZXTFPDUHMAZCKF-GHMZBOCLSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O |
| SMILES | C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator